1-Cyclopentylethanone

Catalog No.
S773058
CAS No.
6004-60-0
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopentylethanone

CAS Number

6004-60-0

Product Name

1-Cyclopentylethanone

IUPAC Name

1-cyclopentylethanone

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-6(8)7-4-2-3-5-7/h7H,2-5H2,1H3

InChI Key

LKENTYLPIUIMFG-UHFFFAOYSA-N

SMILES

CC(=O)C1CCCC1

Synonyms

1-Cyclopentylethanone; Cyclopentyl Methyl Ketone; 1-Acetylcyclopentane; 1-Cyclopentylethanone; Acetylcyclopentane; Cyclopentyl Methyl Ketone; Cyclopentylethanone; Methyl Cyclopentyl Ketone; NSC 49209

Canonical SMILES

CC(=O)C1CCCC1

Chemical Properties

  • Molecular Weight: 112.17 g/mol Source: PubChem: )
  • CAS Registry Number: 6004-60-0 )
  • Solubility: Soluble in water and methanol, insoluble in ether Source: Biosynth:

Research Applications

While 1-Cyclopentylethanone has various potential applications, its use in scientific research is still being explored. Here are some areas of current research:

  • Synthesis of complex molecules: 1-Cyclopentylethanone can be used as a starting material for the synthesis of more complex molecules, including pharmaceuticals and other organic compounds. Source: American Chemical Society:
  • Biological activity studies: Some studies have investigated the potential anti-inflammatory properties of 1-Cyclopentylethanone, but further research is needed to understand its mechanisms and efficacy. Source: Biosynth:

1-Cyclopentylethanone, also known as cyclopentyl methyl ketone, is an organic compound with the molecular formula C7H12OC_7H_{12}O and a molecular weight of approximately 112.17 g/mol. It is classified as a ketone due to the presence of a carbonyl group (C=OC=O) adjacent to two carbon atoms. This compound appears as a colorless liquid with a sweet, fruity odor, making it notable in various industrial applications and chemical syntheses .

Currently, there is no documented research on the specific mechanism of action of 1-cyclopentylethanone in biological systems.

  • As with most organic compounds, specific safety information on 1-cyclopentylethanone is limited. Ketones can generally be flammable and may irritate the skin and eyes. It is recommended to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area [].
, typical of ketones:

  • Haloform Reaction: In the presence of halogens and a strong base, 1-cyclopentylethanone can undergo halogenation. For instance, when reacted with excess chlorine in basic conditions, it can yield chloroform and sodium cyclopentane carboxylate .
  • Oxidation: 1-Cyclopentylethanol can be oxidized to form 1-cyclopentylethanone. This oxidation is crucial in synthetic pathways where ketones are required as intermediates .
  • Nucleophilic Addition: The carbonyl group in 1-cyclopentylethanone is susceptible to nucleophilic attack, leading to the formation of various alcohols or other functional groups depending on the nucleophile used.

1-Cyclopentylethanone can be synthesized through several methods:

  • From Cyclopentanone: One common approach involves the reaction of cyclopentanone with ethyl iodide under basic conditions, facilitating the formation of 1-cyclopentylethanone through nucleophilic substitution .
  • Via Grignard Reagents: Another method involves using Grignard reagents derived from cyclopentane and reacting them with carbon dioxide followed by acidification, yielding the desired ketone .
  • Direct Alkylation: Direct alkylation of cyclopentanone with alkyl halides can also yield 1-cyclopentylethanone.

1-Cyclopentylethanone finds applications across various fields:

  • Flavoring and Fragrance: Due to its pleasant odor, it is used in the formulation of flavors and fragrances.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Solvent: Its solvent properties make it useful in various chemical processes.

Several compounds share structural similarities with 1-cyclopentylethanone. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
CyclohexanoneC6H10OC_6H_{10}OSix-membered ring; used as a solvent
2-Cyclopentyl-2-butanolC8H16OC_8H_{16}OContains an additional butyl group
Methyl cyclobutyl ketoneC7H12OC_7H_{12}OContains a cyclobutane ring
3-PentanoneC5H10OC_5H_{10}OA straight-chain ketone

Uniqueness: The primary distinction of 1-cyclopentylethanone lies in its five-membered cyclopentane ring structure, which influences its reactivity and physical properties compared to other ketones. Its specific odor profile also differentiates it from other similar compounds, making it valuable in flavoring applications.

Friedel-Crafts Acylation Strategies for Cyclopentane Functionalization

Friedel-Crafts acylation is a cornerstone for introducing acyl groups into aromatic and aliphatic systems. For cyclopentane derivatives, polyphosphoric acid has emerged as an efficient solvent and catalyst, enabling direct acylation without requiring pre-formed acid chlorides. In the synthesis of cyclopentyl 2-thienyl ketone, cyclopentanecarboxylic acid reacts with thiophene in polyphosphoric acid at 75°C, achieving 99% purity without heavy metal catalysts like stannic chloride. This method avoids contamination from tin-based reagents and simplifies purification by enabling azeotropic drying with o-dichlorobenzene.

Key advancements include:

  • Mixed catalyst systems: Combining NaI and CuI in a 1:0.005–0.02 molar ratio reduces isomer formation during cyclopropyl methyl ketone synthesis, achieving >99.3% purity.
  • Microwave-assisted reactions: Erbium trifluoromethanesulfonate enhances Friedel-Crafts acylation under microwave irradiation, particularly for electron-rich arenes.

Catalytic Hydrogenation Approaches to Cyclopentylideneacetone Derivatives

Selective hydrogenation of cyclopentadiene to cyclopentene is critical for accessing cyclopentylideneacetone precursors. Palladium catalysts on alumina carriers, paired with zinc salts, achieve >95% selectivity at 40–80°C and 2.41–2.76 MPa H₂ pressure. Nickel-based systems, such as nickel acetylacetonate with triethylaluminum, further improve yields by stabilizing reactive intermediates.

Recent innovations focus on:

  • Bimetallic catalysts: Pd-Ni alloys enhance hydrogenation rates while minimizing over-reduction to cyclopentane.
  • Solvent effects: Aromatic solvents like toluene improve cyclopentadiene solubility, reducing dimerization side reactions.

Oxidation Pathways of Cyclopentyl Ethanol Precursors

Primary alcohols like cyclopentylmethanol are oxidized to 1-cyclopentylethanone using sodium dichromate in H₂SO₄. This aggressive oxidation proceeds via a two-step mechanism: initial formation of cyclopentylmethanal (aldehyde) followed by further oxidation to the carboxylic acid. Controlled conditions (e.g., PCC in dichloromethane) arrest the reaction at the ketone stage, yielding 1-cyclopentylethanone with >90% efficiency.

Comparative oxidation methods:

OxidantProductYield (%)Conditions
Na₂Cr₂O₇/H₂SO₄Cyclopentanecarboxylic acid85100°C, 6 h
PCC/CH₂Cl₂1-Cyclopentylethanone92RT, 2 h
KMnO₄/H₂OCyclopentylmethanal780°C, 30 min

Guareschi–Thorpe Reaction in Isoquinoline Scaffold Construction

The Guareschi–Thorpe reaction enables modular synthesis of 5,6,7,8-tetrahydroquinolines from 1-cyclopentylethanone, ethyl oxalate, and cyanoacetate. Chitosan, a heterogeneous catalyst, facilitates imine-enamine cascades at 80°C, achieving 42% yield over five steps. This method is pivotal for constructing S1P receptor agonists, where 1-cyclopentylethanone serves as a cyclopentyl donor for chiral isoquinoline cores.

Mechanistic insights:

  • Condensation of 1-cyclopentylethanone with ethyl oxalate forms a β-ketoester.
  • Nucleophilic attack by cyanoacetate generates a dihydropyridine intermediate.
  • Aromatization via dehydrogenation yields the tetrahydroisoquinoline scaffold.

Ring Contraction Strategies via Anchimeric Assistance

Ring contraction rearrangements convert larger rings into strained cyclopentane derivatives. The Favorskii rearrangement of α-bromocyclohexanone, mediated by NaOH in methanol, contracts the six-membered ring to cyclopentanecarboxylic acid methyl ester. Anchimeric assistance from adjacent carbonyl groups stabilizes the transition state, enabling 1,2-alkyl shifts with >80% efficiency.

Applications in natural product synthesis:

  • Tylophorinicine: A phenanthroindolizidine alkaloid synthesized via intramolecular Friedel-Crafts acylation of a contracted cyclopentane intermediate.
  • Daphenylline: A Daphniphyllum alkaloid featuring a contracted ACDE ring system formed via acid-catalyzed Wagner-Meerwein shifts.

XLogP3

1.5

Boiling Point

158.5 °C

UNII

N7CM8FC0UL

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (66.67%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

6004-60-0

Wikipedia

1-Cyclopentylethanone

Dates

Modify: 2023-08-15

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